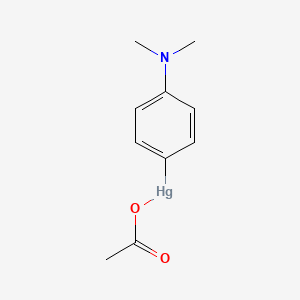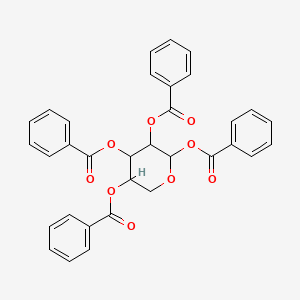
alpha-d-Arabinose tetrabenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-d-Arabinose tetrabenzoate: is a derivative of arabinose, a pentose sugar. This compound is characterized by the esterification of the hydroxyl groups of alpha-d-arabinose with benzoic acid, resulting in a molecule with the molecular formula C33H26O9. It is primarily used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-d-arabinose tetrabenzoate typically involves the esterification of alpha-d-arabinose with benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the esterification process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions. The process would likely involve the use of continuous reactors to maintain optimal reaction conditions and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-d-arabinose tetrabenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by catalysts or acidic/basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alpha-d-arabinose.
Substitution: Various substituted arabinose derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-d-arabinose tetrabenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-d-arabinose tetrabenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing benzoic acid and alpha-d-arabinose. This hydrolysis can be catalyzed by esterases or occur under acidic or basic conditions. The released alpha-d-arabinose can then participate in metabolic pathways or other biochemical processes.
Comparación Con Compuestos Similares
- Beta-l-arabinose tetrabenzoate
- Beta-d-ribopyranose tetrabenzoate
- Beta-xylofuranose tetrabenzoate
Comparison: Alpha-d-arabinose tetrabenzoate is unique due to its specific configuration and the presence of benzoate groups. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and research.
Propiedades
Número CAS |
22434-99-7 |
|---|---|
Fórmula molecular |
C33H26O9 |
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
(4,5,6-tribenzoyloxyoxan-3-yl) benzoate |
InChI |
InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2 |
Clave InChI |
YHLULIUXPPJCPL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






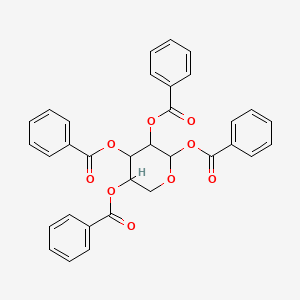

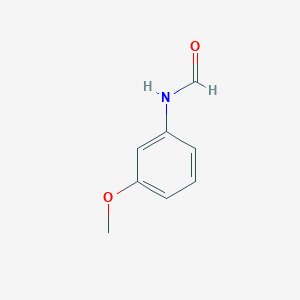

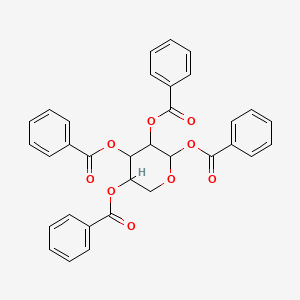



![Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate](/img/structure/B11956688.png)
